8-Chloro-7-methyl-3-methylideneocta-1,6-diene
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Overview
Description
8-Chloro-7-methyl-3-methylideneocta-1,6-diene is a chemical compound with the molecular formula C10H15Cl. It is a derivative of myrcene, a monoterpene that is commonly found in the essential oils of various plants. This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 7th position, and a methylene group at the 3rd position of the octa-1,6-diene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methyl-3-methylideneocta-1,6-diene typically involves the chlorination of myrcene. Myrcene can be obtained from natural sources or synthesized through various methods. The chlorination process involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where myrcene is reacted with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methyl-3-methylideneocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-7-methyl-3-methylideneocta-1,6-diene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-7-methyl-3-methylideneocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Myrcene: A monoterpene with a similar structure but lacking the chlorine atom.
Limonene: Another monoterpene with a similar backbone but different functional groups.
Geraniol: A monoterpenoid alcohol with a similar structure but different functional groups
Uniqueness
8-Chloro-7-methyl-3-methylideneocta-1,6-diene is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where chlorinated compounds are desired .
Properties
CAS No. |
103784-74-3 |
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Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
8-chloro-7-methyl-3-methylideneocta-1,6-diene |
InChI |
InChI=1S/C10H15Cl/c1-4-9(2)6-5-7-10(3)8-11/h4,7H,1-2,5-6,8H2,3H3 |
InChI Key |
YEDDDQFUYWHFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCl |
Origin of Product |
United States |
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